molecular formula C10H10BrN3 B1438924 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1309887-73-7

4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1438924
M. Wt: 252.11 g/mol
InChI Key: ZKGMEKBNNPAEPX-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a direct description of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine”. However, it’s worth noting that pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs1.



Synthesis Analysis

The synthesis of this compound is not directly available in the search results. However, related compounds such as formazan and verdazyl radicals have been synthesized and their crystal structures, UV–Vis spectra, and the EPR spectrum of the radical have been reported2.



Molecular Structure Analysis

The molecular structure analysis of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” is not directly available in the search results. However, related compounds have been crystallized for the first time and form stacks of dimers2.



Chemical Reactions Analysis

The chemical reactions involving “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results. However, related compounds such as verdazyl radicals require formazan precursors2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results.


Scientific Research Applications

Molecular Structure and Spectral Analysis

A study on a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, showcased its structural characterization through X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. Theoretical density functional theory (DFT) calculations were in agreement with experimental results, indicating stable molecular structure due to negative HOMO and LUMO energies. The small energy gap between HOMO and LUMO suggests intramolecular charge transfer contributing to nonlinear optical properties, highlighting the potential for applications in optical materials and electronics (Ö. Tamer et al., 2016).

Synthesis of Novel Compounds

Research into the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles from a derivative of 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine has shown potential for the development of new pharmacologically active molecules. This research opens pathways to explore the biological activities of these compounds in future studies (A. K. Kamal El‐Dean et al., 2018).

Antimicrobial Applications

A derivative compound was explored for its antimicrobial properties when incorporated into surface coatings and printing ink pastes. This study demonstrated the potential of using such compounds to create antimicrobial surfaces, which is crucial in healthcare and food industries to prevent microbial growth and spread (H. A. El‐Wahab et al., 2015).

Antiviral Activity

Another study synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, evaluating their in vitro antiviral activity against herpes simplex virus. The study highlights the potential of pyrazole derivatives in developing new antiviral agents, suggesting further research into their mechanism of action and efficacy against a broader spectrum of viruses (A. Tantawy et al., 2012).

Safety And Hazards

The safety and hazards information for “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” is not directly available in the search results. However, for related compounds, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised3.


Future Directions

The future directions for “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine” are not directly available in the search results. However, the identification of by-products in the synthesis of related compounds might aid future efforts to further elucidate the so-far poorly understood mechanism of verdazyl formation2.


Please note that the information provided is based on the closest related compounds and may not fully represent “4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine”. For more accurate information, further research and experimental data would be needed.


properties

IUPAC Name

4-(3-bromophenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMEKBNNPAEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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